molecular formula C21H21ClN4O B2868548 2-chloro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide CAS No. 1797975-43-9

2-chloro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide

Cat. No. B2868548
CAS RN: 1797975-43-9
M. Wt: 380.88
InChI Key: FLUKTJOTKXAWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H21ClN4O and its molecular weight is 380.88. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

  • A study by Flefel et al. (2018) involved the synthesis of novel pyridine and fused pyridine derivatives, followed by in silico molecular docking screenings towards a specific target protein. The compounds exhibited moderate to good binding energies, indicating potential for further therapeutic exploration. The study also reported antimicrobial and antioxidant activity for the newly synthesized products (Flefel et al., 2018).

Anticancer and Antimicrobial Evaluation

  • Wolf et al. (2004) synthesized benzamide derivatives conjugated with alkylating cytostatics, testing their potential for targeted drug delivery in melanoma cells. These compounds demonstrated higher toxicity against melanoma and other cancer cell lines compared to their parent compounds, supporting their potential as selective cancer therapeutics (Wolf et al., 2004).

Heterocyclic Synthesis

  • Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles, leading to the formation of different heterocyclic derivatives. This work underscores the versatility of these compounds in synthesizing a wide array of heterocyclic structures (Mohareb et al., 2004).

Organometallic Chemistry

  • Research by Rojas et al. (2007) introduced N,O-bound α-iminocarboxamide complexes as single-component initiators for the homopolymerization of ethylene or copolymerization with functionalized norbornene monomers. This study highlights the application of similar compounds in polymer science and material engineering (Rojas et al., 2007).

Nuclear Medicine and Imaging

  • Benzamide derivatives have been discovered as selective agents for melanotic melanoma, used for scintigraphic imaging in nuclear medicine. This application underlines the potential of such compounds in diagnostic imaging and targeted therapy (Wolf et al., 2004).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The specific interactions and resulting changes would depend on the particular receptors that this compound targets.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound likely influences multiple biochemical pathways. The downstream effects of these influences would depend on the specific pathways and targets involved.

Result of Action

Given the range of biological activities associated with indole derivatives , it can be inferred that this compound likely has a variety of molecular and cellular effects. These effects would depend on the specific targets and pathways that the compound influences.

properties

IUPAC Name

2-chloro-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c22-18-7-3-1-5-16(18)21(27)24-13-14-26-19-8-4-2-6-17(19)20(25-26)15-9-11-23-12-10-15/h1,3,5,7,9-12H,2,4,6,8,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUKTJOTKXAWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CC=C3Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.